molecular formula C17H27ClO3 B13643589 4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene

Cat. No.: B13643589
M. Wt: 314.8 g/mol
InChI Key: OYYMMVGLRJVHEE-UHFFFAOYSA-N
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Description

The compound 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene (CAS: 324763-39-5) is a chiral aromatic ether derivative with a molecular formula of C₁₇H₂₇ClO₃ and a molecular weight of 314.8475 g/mol . It is structurally characterized by:

  • A benzene ring substituted with 1-methoxy and 2-(3-methoxypropoxy) groups.
  • A branched alkyl side chain at the 4-position: (2R)-2-(chloromethyl)-3-methylbutyl, which introduces chirality and reactivity via the chloromethyl (-CH₂Cl) group.

This compound is also known as Aliskiren-1, a key intermediate in the synthesis of renin inhibitors . Its physicochemical properties include a density of 1.035 g/cm³, a boiling point of 398.46°C, and a flash point of 122.15°C . The (2R)-stereoisomer’s chirality is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity.

Properties

IUPAC Name

4-[2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYMMVGLRJVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Methoxypropylmethanesulfonate

  • The reaction employs methanesulfonyl chloride and 3-methoxypropane-1-ol in the presence of organic bases such as triethylamine.
  • The solvent of choice is methylene chloride, which provides good solubility and reaction control.
  • The reaction proceeds under mild conditions to afford the methanesulfonate intermediate with minimal side products.

Alkylation of 3-Hydroxy-4-methoxybenzaldehyde

  • The alkylation uses the methanesulfonate intermediate and 3-hydroxy-4-methoxybenzaldehyde.
  • Potassium carbonate is preferred as the base due to its ability to minimize impurity formation compared to sodium carbonate.
  • Toluene is used as the solvent with reflux conditions for 8-10 hours to ensure complete conversion.
  • This step installs the 3-methoxypropoxy side chain on the aromatic aldehyde.

Bromination to Benzyl Bromide

  • The benzyl alcohol intermediate is converted to the benzyl bromide using phosphorus tribromide in methylene chloride.
  • Phosphorus tribromide is preferred over other brominating agents such as N-bromosuccinimide for higher selectivity and yield.
  • This step is critical as it prepares the benzyl position for nucleophilic substitution.

Nucleophilic Substitution with Chiral Oxazolidinone

  • The benzyl bromide is reacted with a chiral oxazolidinone derivative using strong bases like lithium hexamethyldisilazane.
  • Tetrahydrofuran is the preferred solvent.
  • This step introduces the chiral center and the 3-methylbutyl side chain, essential for the biological activity of the final compound.
  • The stereochemistry is controlled to yield the (2R)-isomer.

Hydrolysis and Reduction

  • Hydrolysis of the oxazolidinone intermediate is performed under alkaline conditions with lithium hydroxide and hydrogen peroxide.
  • The resulting carboxylic acid intermediate is reduced to the chloromethyl derivative using sodium borohydride in the presence of boron trifluoride etherate.
  • This reduction method is safer and more practical compared to lithium aluminum hydride, which is difficult to handle.

Data Summary Table

Parameter Value Comments
Molecular Formula C17H27ClO3 Target compound
Molecular Weight 314.85 g/mol -
Preferred Base for Alkylation Potassium carbonate Minimizes impurities
Preferred Brominating Agent Phosphorus tribromide Selective bromination
Preferred Reducing Agent Sodium borohydride + boron trifluoride etherate Safer alternative to LiAlH4
Preferred Solvents Methylene chloride, toluene, tetrahydrofuran Solvent choice critical for yield and purity
Reaction Time (Alkylation) 8-10 hours reflux Ensures complete conversion
Storage Condition 2-8°C Maintains compound stability

Research Discoveries and Improvements

  • The disclosed process in patent WO2011148392A1 represents an improved synthetic route compared to prior art by optimizing base selection, solvent choice, and reaction conditions to enhance yield and reduce impurities.
  • The use of lithium hexamethyldisilazane as a base in the nucleophilic substitution step improves stereoselectivity.
  • The safer reduction method using sodium borohydride with boron trifluoride etherate addresses handling difficulties associated with lithium aluminum hydride.
  • The process also includes a one-pot synthesis of related intermediates, improving efficiency and scalability.
  • These improvements collectively enable the production of pharmaceutical-grade intermediate suitable for Aliskiren synthesis.

Chemical Reactions Analysis

4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene is primarily related to its role as an intermediate in the synthesis of Aliskiren. Aliskiren inhibits renin, an enzyme involved in the regulation of blood pressure. By inhibiting renin, Aliskiren reduces the production of angiotensin I and II, leading to vasodilation and decreased blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing functional groups (e.g., methoxypropoxy, chloromethyl) or structural motifs (e.g., aromatic ethers, branched alkyl chains).

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Application/Notes
4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene Benzene 1-methoxy, 2-(3-methoxypropoxy), chloromethyl 314.85 Renin inhibitor intermediate (Aliskiren-1)
2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride Pyridine 3-methoxypropoxy, chloromethyl 266.17 Rabeprazole intermediate
4-(Chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene Benzene Cyclopentyloxy, chloromethyl 240.73 Synthetic intermediate for analgesics
(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutyric acid Benzene + carboxylic acid 3-methoxypropoxy, branched alkyl chain 336.41 Potential metabolite or chiral analog

Key Observations:

Core Structure Differences :

  • The target compound and 4-(Chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene share a benzene ring but differ in substituents (cyclopentyloxy vs. methoxypropoxy), impacting solubility and reactivity.
  • 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride replaces benzene with pyridine, enhancing basicity and altering metabolic stability.

Functional Group Similarities :

  • The 3-methoxypropoxy group is common in proton pump inhibitors (PPIs) like Rabeprazole, suggesting shared synthetic pathways .
  • Chloromethyl groups in all compounds serve as reactive handles for further derivatization (e.g., nucleophilic substitution).

Chirality: The (2R)-configuration in the target compound contrasts with non-chiral analogs (e.g., pyridine-based Rabeprazole intermediates), highlighting the importance of stereochemistry in renin inhibition .

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Predicted)
4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene 398.46 Not reported Low (hydrophobic alkyl chain)
2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride 360 113–115 Moderate (polar pyridine)
4-(Chloromethyl)-2-(cyclopentyloxy)-1-methoxybenzene Not reported Not reported Low (cyclopentyl group)

Key Findings:

  • The target compound’s high boiling point (398.46°C ) suggests low volatility, making it suitable for high-temperature syntheses .
  • Rabeprazole intermediates exhibit lower molecular weights and higher polarity due to the pyridine ring, enhancing solubility in polar solvents .

Research Insights

Rabeprazole Intermediates : The pyridine-based analog 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride shares the 3-methoxypropoxy motif with the target compound but is used in PPIs rather than renin inhibitors .

Chirality vs. Activity: The (2R)-configuration in the target compound may enhance binding to renin compared to non-chiral derivatives, as seen in other chiral pharmaceuticals .

Synthetic Challenges : Introducing the 3-methoxypropoxy group requires careful optimization, as evidenced by methods in (Cs₂CO₃-mediated alkylation) .

Biological Activity

4-[2-(Chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene, also known as 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene, is a synthetic organic compound with the molecular formula C17H27ClO3 and a molar mass of 314.85 g/mol. This compound is primarily recognized as an intermediate in the synthesis of Aliskiren, a potent renin inhibitor used in the treatment of hypertension. The biological activity of this compound is largely derived from its role as a precursor in pharmacological applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloromethyl group : Enhances reactivity and potential for further modifications.
  • Methoxy groups : Contribute to solubility and biological activity.
  • Propoxy side chain : Influences pharmacokinetics and interaction with biological targets.

The primary mechanism of action for this compound is through its conversion to Aliskiren, which inhibits renin. Renin is an enzyme crucial in the renin-angiotensin-aldosterone system (RAAS), regulating blood pressure. By inhibiting renin, Aliskiren reduces the production of angiotensin II, leading to:

  • Vasodilation : Relaxation of blood vessels.
  • Decreased blood pressure : Effective management of hypertension.

Pharmacological Applications

  • Hypertension Management : As a precursor to Aliskiren, this compound plays a vital role in controlling high blood pressure.
  • Cardiovascular Health : Its effects on vasodilation contribute to improved cardiovascular outcomes.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some analogs have shown effectiveness against bacterial strains.
  • Antitumor Activity : Certain modifications have been evaluated for their potential to inhibit cancer cell proliferation.

Synthesis and Modification

The synthesis of 4-[2-(Chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene typically involves several steps:

  • Starting Materials : Utilizes commercially available compounds such as 4-methoxybenzene and 3-methoxypropyl bromide.
  • Reaction Conditions : Employs bases like sodium hydride (NaH) for deprotonation followed by nucleophilic substitution reactions.

Table 1: Synthesis Overview

StepDescription
Starting Materials4-Methoxybenzene, 3-Methoxypropyl bromide
BaseSodium Hydride (NaH)
Reaction TypeNucleophilic substitution
Final Product4-[2-(Chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene

Case Study 1: Aliskiren Efficacy

A clinical study demonstrated that Aliskiren significantly reduced systolic and diastolic blood pressure in patients with hypertension when compared to placebo controls. The study highlighted the importance of the compound's biological activity derived from its precursor role.

Case Study 2: Antimicrobial Testing

In vitro testing of modified analogs showed promising results against Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents.

Q & A

Basic Question: How can researchers optimize the synthesis of 4-[(2R)-2-(chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene to improve yield and enantiomeric purity?

Methodological Answer:

  • Chiral Catalyst Systems : Utilize cesium-based catalysts (e.g., cesium carbonate) to enhance stereoselectivity during alkylation or etherification steps. Evidence from analogous syntheses shows that cesium salts improve reaction efficiency in sterically hindered environments .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose- or amylose-derived columns) for preparative HPLC to isolate the (2R)-enantiomer. Gradient elution with pentane:EtOAc (90:10) has been effective for similar compounds .
  • Reaction Monitoring : Use inline FTIR or NMR to track intermediates and optimize reaction termination points, minimizing byproduct formation .

Basic Question: What spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the absolute configuration of the (2R)-enantiomer using single-crystal X-ray diffraction. Monoclinic crystal systems (e.g., space group P2₁/c) with parameters a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, and β = 95.13° have been successful for structurally related benzodioxins .
  • Multinuclear NMR : Combine ¹H, ¹³C, and 2D NMR (HSQC, HMBC) to assign methoxypropoxy and chloromethyl groups. Key signals: δ 3.3–3.7 ppm (methoxy protons) and δ 4.2–4.5 ppm (chloromethyl protons) .

Basic Question: What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection to quantify impurities (e.g., dechlorinated byproducts). Mobile phases: Acetonitrile/water (0.1% formic acid) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 6 weeks. Monitor degradation via TLC or UPLC, focusing on hydrolytic cleavage of the methoxypropoxy group .

Advanced Question: How can computational models predict the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to estimate hydrolysis rates of the chloromethyl group. Compare with experimental LC-MS/MS data to validate degradation intermediates .
  • Environmental Partitioning Models : Apply EPI Suite™ to predict log Kow (octanol-water coefficient) and biodegradation half-life. For methoxypropoxy-substituted aromatics, log Kow ≈ 3.5 suggests moderate soil adsorption .

Advanced Question: What strategies are recommended for resolving contradictions in biological activity data between enantiomers?

Methodological Answer:

  • Enantiomer-Specific Assays : Use chiral auxiliaries or kinetic resolution to isolate (2R)- and (2S)-forms. Test each enantiomer in parallel in vitro assays (e.g., enzyme inhibition or receptor binding) .
  • Theoretical Frameworks : Apply the Free-Wilson analysis or QSAR models to correlate stereoelectronic properties (e.g., dipole moments) with activity discrepancies. Computational docking (AutoDock Vina) can identify enantiomer-specific binding poses .

Advanced Question: How can researchers design experiments to study the compound’s interaction with biological membranes?

Methodological Answer:

  • Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess lipid interaction. Use DPPC (dipalmitoylphosphatidylcholine) membranes to simulate eukaryotic cell surfaces .
  • Fluorescence Anisotropy : Label the compound with BODIPY® and monitor membrane fluidity changes in liposomes via time-resolved fluorescence .

Advanced Question: What methodologies are effective for tracking metabolic transformations in in vivo studies?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹⁴C-labeled analog at the chloromethyl group. Use accelerator mass spectrometry (AMS) to trace metabolites in rodent plasma and excreta .
  • High-Resolution Mass Spectrometry (HRMS) : Combine with ion mobility spectrometry (IMS) to distinguish isomeric metabolites. Collision cross-section (CCS) values provide structural insights .

Advanced Question: How can researchers address challenges in scaling up enantioselective synthesis for preclinical studies?

Methodological Answer:

  • Continuous Flow Chemistry : Implement microreactors with immobilized chiral catalysts (e.g., Pt/C or Pd on chiral supports) to enhance reproducibility and reduce racemization .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading. Central composite designs are ideal for multi-variable systems .

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